

Norcaesalpinin E: A Technical Whitepaper on its Physicochemical Properties and Biological Activity

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Compound of Interest

Compound Name: Norcaesalpinin E

Cat. No.: B1150692

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Introduction

Norcaesalpinin E is a naturally occurring cassane-type diterpene isolated from the seed kernels of *Caesalpinia crista*.^[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, most notably its antimalarial properties.^{[2][3]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **Norcaesalpinin E**, detailed experimental protocols for its isolation and biological evaluation, and a discussion of its potential therapeutic applications.

Physical and Chemical Properties

The physicochemical properties of **Norcaesalpinin E** are summarized in the table below. These properties are essential for its handling, formulation, and further investigation in drug discovery and development.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₈ O ₆	[1][4]
Molecular Weight	376.44 g/mol	[1][4]
CAS Number	854038-96-3	[1][4]
Appearance	Solid (at room temperature)	[4]
Density	1.3 ± 0.1 g/cm ³	[4]
Boiling Point	499.5 ± 45.0 °C at 760 mmHg	[4]
Flash Point	255.9 ± 28.7 °C	[4]
LogP	2.91	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	6	[4]
Rotatable Bond Count	2	[4]
Solubility	Information on specific solvents is limited, but it is generally soluble in organic solvents like DMSO and can be formulated in PEG400 or suspended in Carboxymethyl cellulose for in vivo studies.[4]	

Spectral Data:

While detailed spectral data from the primary literature is not readily available, the structure of **Norcaesalpinin E** was elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Researchers interested in the specific ¹H and ¹³C NMR chemical shifts, IR absorption bands, and mass fragmentation patterns are encouraged to consult the primary literature, specifically the work by Kalauni et al., 2005.

Experimental Protocols

Isolation and Purification of Norcaesalpinin E from *Caesalpinia crista* Seeds

The following is a generalized protocol for the isolation and purification of **Norcaesalpinin E** based on methods used for similar compounds from the *Caesalpinia* genus.

a. Extraction:

- Air-dry the seed kernels of *Caesalpinia crista* at room temperature and then grind them into a fine powder.
- Perform exhaustive extraction of the powdered seeds with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, using a Soxhlet apparatus or maceration.
- Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

b. Fractionation:

- Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- Monitor the fractions for the presence of diterpenoids using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid).

c. Chromatographic Purification:

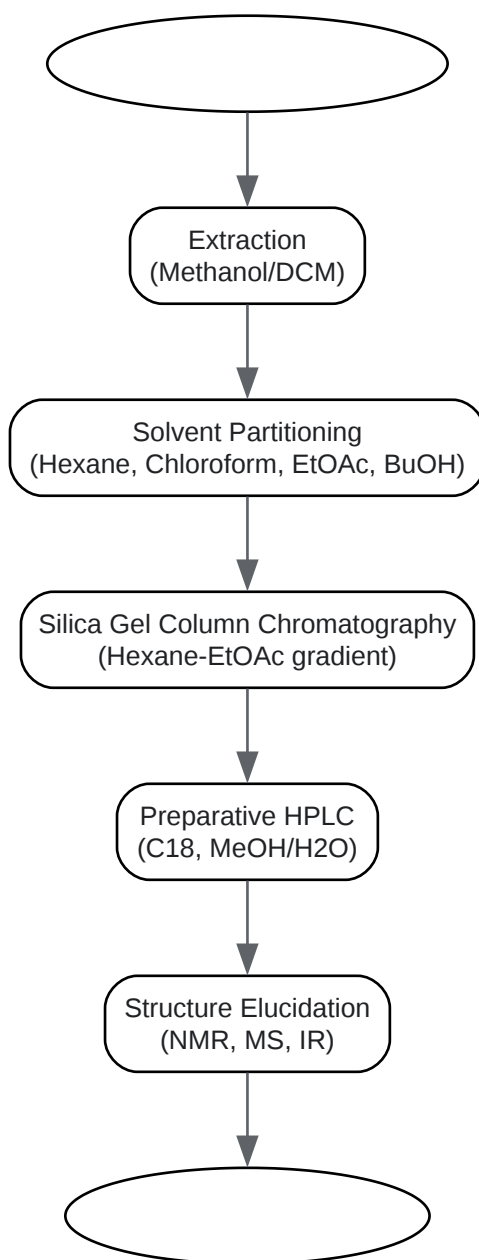
- Subject the chloroform or ethyl acetate fraction, which is likely to contain **Norcaesalpinin E**, to column chromatography on silica gel.
- Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

- Collect the fractions and analyze them by TLC. Combine fractions containing the compound of interest.
- Perform further purification of the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure **Norcaesalpinin E**.

d. Structure Elucidation:

- Confirm the structure and purity of the isolated **Norcaesalpinin E** using spectroscopic methods, including ^1H NMR, ^{13}C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow for Isolation and Purification



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Caption: Workflow for the isolation and purification of **Norcaesalpinin E**.

In Vitro Antimalarial Activity Assay against *Plasmodium falciparum*

This protocol describes a standard method for evaluating the in vitro antimalarial activity of **Norcaesalpinin E**.

a. Parasite Culture:

- Maintain a continuous culture of a chloroquine-sensitive or resistant strain of *Plasmodium falciparum* (e.g., 3D7 or K1) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
- Use RPMI-1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO₃, 10% human serum or AlbuMAX II, and gentamicin.
- Synchronize the parasite culture to the ring stage before the assay.

b. Drug Preparation:

- Prepare a stock solution of **Norcaesalpinin E** in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solution with complete culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept below 0.5% to avoid toxicity to the parasites.

c. Assay Procedure:

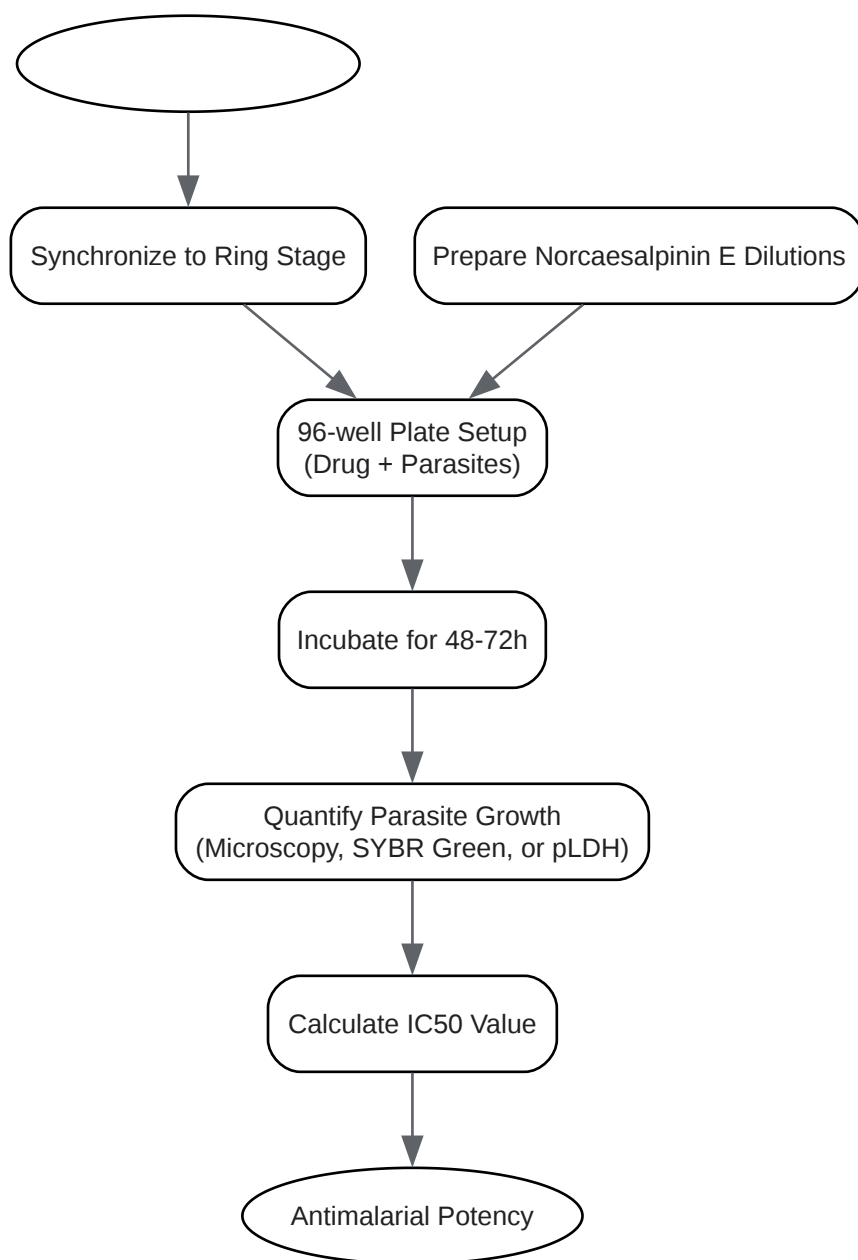
- In a 96-well microtiter plate, add the serially diluted **Norcaesalpinin E** to the wells in triplicate.
- Add the synchronized parasite culture (at approximately 1% parasitemia and 2% hematocrit) to each well.
- Include positive controls (e.g., chloroquine or artemisinin) and negative controls (parasitized red blood cells without any drug and uninfected red blood cells).
- Incubate the plate for 48-72 hours under the same conditions as the parasite culture.

d. Determination of Parasite Growth Inhibition:

- Quantify parasite growth inhibition using a suitable method, such as:
 - Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of schizonts per 200 asexual parasites.

- SYBR Green I-based fluorescence assay: This method measures the proliferation of the parasite by detecting the accumulation of parasite DNA.
- pLDH (parasite lactate dehydrogenase) assay: This colorimetric assay measures the activity of the pLDH enzyme, which is a marker of viable parasites.
- Calculate the 50% inhibitory concentration (IC_{50}) value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Logical Workflow for Antimalarial Assay



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